REACTION_CXSMILES
|
[N:1]1([C:5]2[C:10]3=[C:11]([C:15]4[CH:16]=[N:17][N:18]([CH3:20])[CH:19]=4)[N:12]=[C:13]([CH3:14])[N:9]3[N:8]=[CH:7][N:6]=2)[CH2:4][CH2:3][CH2:2]1.Br[C:22]1[CH:27]=[CH:26][C:25]([C:28]([F:31])([F:30])[F:29])=[CH:24][N:23]=1.C(=O)([O-])[O-].[K+].[K+]>[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+].CCCCCCC>[N:1]1([C:5]2[C:10]3=[C:11]([C:15]4[CH:16]=[N:17][N:18]([CH3:20])[C:19]=4[C:22]4[CH:27]=[CH:26][C:25]([C:28]([F:31])([F:30])[F:29])=[CH:24][N:23]=4)[N:12]=[C:13]([CH3:14])[N:9]3[N:8]=[CH:7][N:6]=2)[CH2:4][CH2:3][CH2:2]1 |f:2.3.4,5.6.7.8|
|
Name
|
4-(Azetidin-1-yl)-7-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazo[5,1-f][1,2,4]triazine
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1(CCC1)C1=NC=NN2C1=C(N=C2C)C=2C=NN(C2)C
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
693 mg
|
Type
|
catalyst
|
Smiles
|
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
102 °C
|
Type
|
CUSTOM
|
Details
|
upon stirring of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
ADDITION
|
Details
|
treated with degassed 1,4-dioxane (600 mL)
|
Type
|
CUSTOM
|
Details
|
the system was again purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (400 mL) and aqueous hydrochloric acid solution (1 N, 200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1 N aqueous citric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After treatment with Darco® activated carbon, the organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure until it
|
Type
|
ADDITION
|
Details
|
Diethyl ether (100 mL) was added
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
the white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
Additional product in the mother liquor was isolated
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the filtrate in vacuo and chromatographing the residue on an alumina column (Eluant: 70% ethyl acetate in heptane)
|
Type
|
CUSTOM
|
Details
|
The product from the column was recrystallized
|
Type
|
TEMPERATURE
|
Details
|
from warm 20% ethyl acetate in heptane
|
Type
|
CUSTOM
|
Details
|
to yield additional product as a white solid
|
Type
|
CUSTOM
|
Details
|
This material was combined with the product of a similar reaction (total 15.5 g, 37.4 mmol)
|
Type
|
CUSTOM
|
Details
|
further purified
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in a mixture of ethyl acetate (100 mL) and 2-methyltetrahydrofuran (150 mL) at room temperature
|
Type
|
ADDITION
|
Details
|
SiliaBond® thiol (SiliCycle, 1.35 mmol/g, 15 g) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with Darco® activated carbon (500 mg)
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
before being filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting oil was azeotroped with a 1:1 mixture of heptane and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to provide an off-white solid, which
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)C1=NC=NN2C1=C(N=C2C)C=2C=NN(C2C2=NC=C(C=C2)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |